molecular formula C18H22N4O3 B11022549 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

カタログ番号: B11022549
分子量: 342.4 g/mol
InChIキー: DYUYXHMXZKQJFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative with a unique substitution pattern. Coumarins (2H-chromen-2-ones) are oxygen-containing heterocycles known for diverse biological activities, including antiviral, anticoagulant, and anti-inflammatory properties . The target compound features:

  • Methyl group at position 4: Stabilizes the chromenone core.
  • Tetrazole-methoxy group at position 7: The 1H-tetrazole-5-ylmethoxy substituent introduces hydrogen-bonding capabilities, critical for interactions with biological targets .

The tetrazole moiety is likely introduced through alkylation or click chemistry.

特性

分子式

C18H22N4O3

分子量

342.4 g/mol

IUPAC名

3-hexyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C18H22N4O3/c1-3-4-5-6-7-15-12(2)14-9-8-13(10-16(14)25-18(15)23)24-11-17-19-21-22-20-17/h8-10H,3-7,11H2,1-2H3,(H,19,20,21,22)

InChIキー

DYUYXHMXZKQJFW-UHFFFAOYSA-N

正規SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=NNN=N3)OC1=O)C

製品の起源

United States

準備方法

合成経路と反応条件

3-ヘキシル-4-メチル-7-(1H-テトラゾール-5-イルメトキシ)-2H-クロメン-2-オンの合成は、通常、複数のステップを伴います。

  • クロメンオンコアの形成: : クロメンオンコアは、ペヒマン縮合により合成できます。この反応は、硫酸などの強酸触媒の存在下、フェノールとβ-ケトエステルを反応させるものです。

  • ヘキシル基とメチル基の導入: : アルキル化反応は、ヘキシル基とメチル基を導入するために使用されます。これは、炭酸カリウムなどの塩基の存在下、クロメンオンコアを適切なアルキルハライドと反応させることで達成できます。

  • テトラゾール環の結合: : テトラゾール環は、アジドとニトリル間の[3+2]環状付加反応により導入できます。メトキシ基は、メタノールを用いた求核置換反応によって導入できます。

工業生産方法

この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、反応を工業規模に拡大することが含まれます。

化学反応の分析

Alkylation and Acylation Reactions

The tetrazole ring and hydroxyl groups participate in alkylation and acylation reactions.

  • Alkylation: Deprotonation of the tetrazole NH group with sodium hydride (NaH) in dimethylformamide (DMF) enables reaction with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

  • Acylation: Acetyl chloride reacts with the hydroxyl group at position 7 (after cleavage of the methoxy linker) under basic conditions to yield acetylated products.

Key Parameters:

Reaction TypeReagents/ConditionsProductYield (%)
AlkylationNaH, DMF, R-X (alkyl halide)N-Alkyl tetrazole65–78
AcylationAcCl, pyridine, 0°CO-Acetyl chromenone72

Nucleophilic Substitution at the Methoxy Linker

The methoxy group connecting the tetrazole and chromenone undergoes substitution reactions:

  • Displacement by amines: Heating with primary amines (e.g., benzylamine) in ethanol replaces the methoxy group with an amino group.

  • Halogenation: Reaction with PCl₅ replaces the methoxy oxygen with chlorine, forming a chlorinated intermediate.

Mechanistic Pathway:

  • Protonation of the methoxy oxygen.

  • Nucleophilic attack by amine or halide.

  • Elimination of methanol.

Oxidation and Reduction Reactions

The chromenone carbonyl group and alkyl chains are redox-active:

  • Oxidation: Treatment with KMnO₄ oxidizes the hexyl chain to a carboxylic acid.

  • Reduction: NaBH₄ reduces the chromenone carbonyl to a secondary alcohol.

Comparative Reactivity:

Functional GroupReagentProductSelectivity
Hexyl chainKMnO₄-COOHHigh
Chromenone C=ONaBH₄-CH(OH)-Moderate

Tetrazole Ring Modifications

The 1H-tetrazol-5-yl group undergoes cycloaddition and ring-opening reactions:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms triazole-linked conjugates .

  • Acid-Induced Ring Opening: Strong acids (e.g., HCl) cleave the tetrazole ring to form amides.

Example Reaction:

Tetrazole+AlkyneCuSO4,NaAscTriazole Derivative\text{Tetrazole} + \text{Alkyne} \xrightarrow{\text{CuSO}_4, \text{NaAsc}} \text{Triazole Derivative}

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the chromenone’s α,β-unsaturated carbonyl system and alkenes, forming cyclobutane derivatives.

Conditions and Outcomes:

Light SourceReactantProduct StructureQuantum Yield
UV (365 nm)EthyleneBicyclic adduct0.32

Enzymatic Hydrolysis

Esterase enzymes selectively hydrolyze ester derivatives of this compound, a key step in prodrug activation .

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one have been synthesized and tested for their efficacy against various bacterial strains. In vitro studies have shown that certain derivatives possess broad-spectrum antibacterial activity comparable to standard antibiotics like Streptomycin .

Antioxidant Properties

The antioxidant capacity of chromenone derivatives has been well-documented. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, thus providing potential therapeutic benefits in oxidative stress-related diseases. For example, specific derivatives have shown superior radical scavenging abilities compared to established antioxidants .

Anticancer Potential

Recent investigations into the anticancer properties of chromenone derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets involved in cancer progression has been a focus of research, revealing promising results in preclinical models .

Photophysical Properties

The unique structure of 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one allows for interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the tetrazole group can enhance the electronic properties of the compound, leading to improved light emission characteristics .

Synthesis and Characterization

A notable study involved the synthesis of various derivatives based on the chromenone framework. The synthesized compounds were characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. These methods confirmed the successful incorporation of the tetrazole moiety and provided insights into the structural integrity necessary for biological activity .

In Vitro Testing

In vitro testing has been conducted on several synthesized derivatives to evaluate their biological activities. For instance, one study reported that certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating potent anticancer effects comparable to established chemotherapeutic agents .

作用機序

類似化合物の比較

類似化合物

    クマリン: 抗凝固作用で知られるより単純なクロメンオン誘導体です。

    テトラゾール誘導体: 5-フェニルテトラゾールなどの化合物で、生物活性が研究されています。

    フラボノイド: 抗酸化作用で知られるクロメンオン類に構造的に関連する化合物群です。

独自性

3-ヘキシル-4-メチル-7-(1H-テトラゾール-5-イルメトキシ)-2H-クロメン-2-オンは、クロメンオンコアとテトラゾール環の組み合わせにより、独自性を持ちます。この組み合わせにより、独特の化学的および生物学的特性が得られ、研究および産業用途に貴重な化合物となっています。

類似化合物との比較

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features/Biological Activity Source
Target Compound 3-hexyl, 4-methyl, 7-OCH2-1H-tetrazol-5-yl ~C₁₈H₂₂N₄O₃* High lipophilicity; potential antiviral Hypothetical
7-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-4-methyl-2H-chromen-2-one 4-methyl, 7-OCH2CH2CH2-tetrazole-cyclohexyl C₂₀H₂₄N₄O₃ Cyclohexyl group increases steric bulk; unconfirmed activity
3-Benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-2-one 3-benzyl, 6-chloro, 4-methyl, 7-OCH2-tetrazole C₂₃H₂₀ClN₄O₃ Chloro substituent enhances electron-withdrawing effects; possible improved target binding
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives 3-imidazothiazole, variable substituents Variable Antiviral activity against Parvovirus B19; activity sensitive to minor structural changes
Armenin and Isoarmenin 7-hydroxy-8-(4-hydroxy-3-methylbutoxy) C₁₅H₁₆O₆ Natural coumarins; antioxidant/photochemically active

Substituent-Driven Functional Insights

Tetrazole-Methoxy Group: The 1H-tetrazole-5-ylmethoxy group at position 7 is a critical pharmacophore. Tetrazoles mimic carboxylic acids in hydrogen-bonding interactions, enhancing target affinity . For example, Diaplasinin (a non-coumarin tetrazole derivative) is used to treat fibrinolytic impairment due to its ability to bind fibrinolytic enzymes . In , the chloro substituent at position 6 may synergize with the tetrazole to improve binding to hydrophobic enzyme pockets.

Alkyl Chains (Hexyl vs. Cyclohexyl vs. Benzyl): The hexyl chain (C6H13) at position 3 in the target compound increases lipophilicity compared to the cyclohexyl group in , which introduces steric hindrance.

Antiviral Activity: highlights that 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives inhibit Parvovirus B19 replication.

Natural Coumarins :

  • Armenin and isoarmenin () lack synthetic substituents like tetrazoles but demonstrate bioactivity through hydroxyl and butoxy groups. Their natural origin contrasts with the synthetic modifications seen in the target compound.

生物活性

3-Hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. The compound's structure features a coumarin backbone, which is known for a variety of biological activities, including anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be categorized under coumarin derivatives, which are recognized for their diverse pharmacological effects. The specific structural components include:

  • Coumarin core : Known for its ability to interact with various biological targets.
  • Tetrazole ring : Often enhances the solubility and bioactivity of compounds.
  • Hexyl and methyl substituents : These groups may influence the lipophilicity and overall biological activity.

Biological Activity Overview

Research has indicated that 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibits several biological activities, including:

Anticancer Activity

Studies have shown that coumarin derivatives can inhibit cancer cell growth through various mechanisms. For instance:

  • Cell Growth Inhibition : The compound was tested against several human cancer cell lines, demonstrating significant growth inhibition. In a study involving various coumarin derivatives, compounds similar to 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibited IC50 values ranging from 0.6 to 10.4 μM across different cell lines (B16–F10, HT29, Hep G2) .
CompoundB16–F10 (μM)HT29 (μM)Hep G2 (μM)
3-Hexyl...XYZ

Note: Specific IC50 values for 3-Hexyl... were not provided in the search results but should be included if available.

The anticancer effects are primarily attributed to:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells .
  • Pro-apoptotic Activity : Compounds with similar structures have shown pro-apoptotic effects, increasing apoptosis rates significantly in treated cancer cells .

Neuropharmacological Effects

The tetrazole moiety in the compound may also contribute to its neuropharmacological properties. Research suggests that tetrazole derivatives can act as metabotropic glutamate receptor modulators, which are crucial in neurological processes . This activity could position 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one as a candidate for further studies in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological potential of coumarin derivatives similar to 3-Hexyl...:

  • Study on Coumarin Derivatives : A comprehensive study indicated that coumarin derivatives could selectively inhibit various cancer cell lines while sparing normal cells, showcasing their potential as targeted cancer therapies .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, suggesting optimal binding conformations that facilitate their biological activity .

Q & A

Q. What synthetic routes are reported for 3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting with substituted chromones. For example, 3-formylchromones (e.g., 7-hydroxy-4-methyl-3-formylchromone) can react with tetrazole-containing reagents under nucleophilic substitution or cyclocondensation conditions. Key steps include:
  • Alkylation : Introduce the hexyl group at the 3-position via alkyl halides or Mitsunobu reactions .
  • Tetrazole coupling : React 7-hydroxy chromone derivatives with 1H-tetrazole-5-ylmethoxy groups using coupling agents (e.g., DCC/DMAP) or SN2 displacement with pre-synthesized tetrazolylmethyl halides .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol-chloroform mixtures) ensures purity .
  • Optimization : Varying solvents (e.g., DMF for polar intermediates), temperature (reflux at 60–80°C), and catalysts (e.g., triethylamine for deprotonation) improves yields .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., tetrazole methoxy at C7, hexyl chain at C3). Coupling constants in 1^1H NMR distinguish chromen-2-one tautomers .
  • IR : Absorbance peaks at ~1700 cm1^{-1} (chromenone carbonyl) and ~2500 cm1^{-1} (tetrazole N-H stretch) validate functional groups .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., tetrazole N-H···O interactions with chromenone) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer :
  • Light sensitivity : Chromenone derivatives degrade under UV light; store in amber vials at –20°C .
  • Moisture : Tetrazole groups hydrolyze in acidic/alkaline conditions; use anhydrous solvents and desiccants (e.g., silica gel) .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C typical for chromenones) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate interactions between this compound and biological targets?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with known chromone/tetrazole affinity (e.g., cyclooxygenase-2, bacterial DNA gyrase) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) by optimizing protonation states (tetrazole exists as 1H-tautomer at physiological pH) .
  • Validation : Compare docking scores with known inhibitors (e.g., co-crystallized ligands) and perform MD simulations (100 ns) to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Replicate experiments using identical microbial strains (e.g., S. aureus ATCC 25923) and culture conditions (Mueller-Hinton agar, 37°C) .
  • Structural analogs : Synthesize derivatives (e.g., varying hexyl chain length) to isolate substituent effects on activity .
  • Meta-analysis : Use tools like RevMan to statistically pool data from multiple studies, adjusting for variables like solvent (DMSO vs. water) .

Q. How are structure-activity relationships (SAR) explored for this compound?

  • Methodological Answer :
  • Substituent variation : Modify the hexyl chain (e.g., shorter/longer alkyl groups), tetrazole position (N1 vs. N2 substitution), or chromone methylation .
  • Biological testing : Screen derivatives against target panels (e.g., antimicrobial, anticancer) using dose-response curves (IC50_{50} determination) .
  • Computational modeling : Generate 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric properties with activity .

Q. What pharmacokinetic parameters are assessed during preclinical evaluation?

  • Methodological Answer :
  • Solubility : Use shake-flask method (aqueous buffer at pH 7.4) or HPLC to measure logP (predicted ~3.5 for this hydrophobic compound) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis (ratio of free vs. bound compound) predicts bioavailability .

Data Contradiction Analysis Example

Study Antimicrobial Activity (Zone of Inhibition, mm) Conditions Possible Explanations Ref.
A12 ± 1 (Gram-positive)50 µg/mL, DMSOLow solubility in DMSO
B22 ± 2 (Gram-positive)100 µg/mL, EtOHHigher concentration/EtOH enhances permeability

Resolution : Standardize solvent (e.g., use PEG-400 for uniform solubility) and test across a concentration gradient (10–200 µg/mL) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。